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Compound of Interest

Compound Name: Decahydroisoquinolin-8a-ol

Cat. No.: B15261675

Authoritative Note: Initial searches for "Decahydroisoquinolin-8a-ol" did not yield a specific
CAS number or substantial literature. However, extensive research has identified a closely
related and more documented isomer, Decahydroisoquinolin-4a-ol, with the CAS number 2721-
61-1. It is presumed that the initial query may have contained a typographical error, and this
guide will therefore focus on the 4a-ol isomer. It is crucial to note that the CAS number 2721-
61-1 is also sometimes ambiguously associated with delta-Tetradecalactone; however,
chemical supplier databases and PubChem confirm its linkage to Decahydroisoquinolin-4a-ol.
This guide is intended for researchers, scientists, and drug development professionals,
providing a comprehensive overview of its chemical properties, synthesis, and potential
biological significance.

Chemical and Physical Properties

Decahydroisoquinolin-4a-ol is a saturated bicyclic amine with a hydroxyl group at the
bridgehead position. Its chemical structure and properties are summarized below.
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Property Value Source
Molecular Formula CoH17NO PubChem[1]
Molecular Weight 155.24 g/mol PubChem[1]
IUPAC Name ?,3,4,.5,6i7,8,8a-octahydro—1H— PubChem[1]
isoquinolin-4a-ol

CAS Number 2721-61-1

SMILES C1CCC2(CCNCC2C1)0 PubChem([1]
XLogP3 0.8 PubChem[1]
Hydrogen Bond Donors 2 PubChem[1]
Hydrogen Bond Acceptors 2 PubChem[1]
Rotatable Bond Count 0 PubChem[1]

Experimental Protocols

While a specific, detailed synthesis protocol for decahydroisoquinolin-4a-ol is not readily

available in the surveyed literature, a general synthetic approach can be inferred from the

synthesis of related decahydroisoquinoline derivatives. A plausible synthetic workflow is

outlined below.

General Synthetic Workflow

The synthesis of the decahydroisoquinoline scaffold typically involves the reduction of an

iIsoquinoline or tetrahydroisoquinoline precursor. The introduction of the hydroxyl group at the

4a position could be achieved through various methods, including stereoselective hydroxylation

or the reduction of a corresponding ketone.
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Caption: Plausible synthetic pathway for Decahydroisoquinolin-4a-ol.
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Spectroscopic Data

Detailed experimental spectroscopic data for decahydroisoquinolin-4a-ol is not widely
published. However, based on the structure, the expected spectral characteristics can be
predicted.

Spectroscopy Expected Characteristics

Complex aliphatic region with multiple
overlapping multiplets corresponding to the
protons on the decahydronaphthalene ring

1H NMR _
system. A broad singlet for the hydroxyl proton
and a singlet for the amine proton, both of which

would be exchangeable with D20.

Signals corresponding to the nine carbon atoms.

The carbon bearing the hydroxyl group (C-4a)
13C NMR would appear in the range of 60-80 ppm. The

other aliphatic carbons would resonate in the

upfield region.

A broad absorption band in the region of 3200-
3600 cm™1 corresponding to the O-H stretching
vibration of the hydroxyl group. A peak in the
range of 3300-3500 cm~t for the N-H stretch. C-
H stretching vibrations would be observed just
below 3000 cm~1. C-N and C-O stretching
bands would appear in the fingerprint region
(1000-1300 cm1).

IR Spectroscopy

The molecular ion peak (M*) would be observed
M Spect . at m/z = 155. Fragmentation patterns would
ass Spectrometr
P Y likely involve the loss of a hydroxyl group (M-17)

and fragmentation of the bicyclic ring system.

Biological Activity and Signaling Pathways

The biological activity of decahydroisoquinolin-4a-ol itself has not been extensively studied.
However, the broader class of isoquinoline alkaloids and their derivatives are known to possess
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a wide range of pharmacological activities. Recent studies on related tetrahydroisoquinoline
derivatives have highlighted their potential as antifungal agents.

One identified potential mechanism of action for some antifungal isoquinoline derivatives is the
inhibition of the enzyme Succinate Dehydrogenase (SDH). SDH is a key enzyme in both the
citric acid cycle and the electron transport chain, making it a crucial target for disrupting fungal
metabolism.

Proposed Antifungal Mechanism of Action

The following diagram illustrates the proposed mechanism of action for antifungal isoquinoline
derivatives targeting SDH.
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Caption: Inhibition of Succinate Dehydrogenase by isoquinoline derivatives.

The inhibition of SDH by decahydroisoquinoline derivatives would lead to a disruption of the
electron transport chain, decreased ATP production, and ultimately, fungal cell death. This
represents a promising avenue for the development of novel antifungal drugs. Further research
is needed to determine if decahydroisoquinolin-4a-ol itself exhibits this activity.
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Applications in Drug Development

The decahydroisoquinoline scaffold is a valuable building block in medicinal chemistry. Its rigid,
three-dimensional structure can be used to present pharmacophoric features in a well-defined
spatial orientation, which is advantageous for designing potent and selective ligands for various
biological targets.

Drug Development Workflow

The general workflow for developing drugs based on the decahydroisoquinoline scaffold is as

follows:
Drug Discovery and Development
Sc?ffolq > lerary > Blologl.cal »| SAR Studies > 'Le.ad . > Precllr}lcal > Clu'ucal
Identification Synthesis Screening Optimization Studies Trials

Click to download full resolution via product page
Caption: General drug development workflow.

Given the potential antifungal activity of related compounds, decahydroisoquinolin-4a-ol and its
derivatives represent an interesting starting point for the development of new antifungal agents.
Further investigation into their synthesis, biological activity, and mechanism of action is
warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to Decahydroisoquinolin-
4a-ol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15261675#decahydroisoquinolin-8a-ol-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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